molecular formula C17H28O2 B14394739 3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid CAS No. 89609-29-0

3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid

Cat. No.: B14394739
CAS No.: 89609-29-0
M. Wt: 264.4 g/mol
InChI Key: NIVUQADVUOWZBY-UHFFFAOYSA-N
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Description

3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid, also known as farnesoic acid, is a sesquiterpenoid compound. Sesquiterpenoids are a class of terpenes that consist of three isoprene units. This compound is notable for its role in various biological processes and its presence in essential oils and other natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound plays a role in various biological processes, including hormone regulation in insects.

    Medicine: Research is ongoing into its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • trans,trans-Farnesoic acid
  • cis,trans-Farnesoic acid
  • 3,7,11-trimethyldodeca-2,6,10-trienoic acid

Uniqueness

3-Ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid is unique due to its specific structure and the presence of an ethenyl group, which distinguishes it from other similar compounds. This unique structure contributes to its specific biological activities and applications .

Properties

CAS No.

89609-29-0

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

3-ethenyl-3,7,11-trimethyldodeca-6,10-dienoic acid

InChI

InChI=1S/C17H28O2/c1-6-17(5,13-16(18)19)12-8-11-15(4)10-7-9-14(2)3/h6,9,11H,1,7-8,10,12-13H2,2-5H3,(H,18,19)

InChI Key

NIVUQADVUOWZBY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(C)(CC(=O)O)C=C)C)C

Origin of Product

United States

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